

Lactic Acid Metabolism in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Lactic Acid
Cat. No.:	B036391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

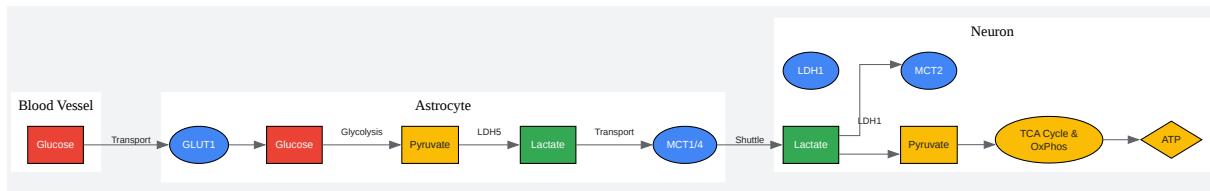
Lactic acid, long considered a metabolic waste product, is now recognized as a pivotal molecule in brain bioenergetics and signaling. Its dysregulation is increasingly implicated in the pathophysiology of a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth examination of the core mechanisms of **lactic acid** metabolism in the central nervous system (CNS), detailing its alterations in neurodegenerative conditions and outlining key experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding and stimulating novel therapeutic strategies targeting lactate metabolism.

Introduction: The Central Role of Lactate in Brain Energy Metabolism

The brain, despite its relatively small size, is the most energy-demanding organ, consuming approximately 25% of the body's total glucose at rest.^[1] For decades, it was believed that glucose was the sole energy substrate for neurons. However, the "Astrocyte-Neuron Lactate Shuttle" (ANLS) hypothesis, first proposed by Pellerin and Magistretti, revolutionized this view.^[2] This model posits that astrocytes, a type of glial cell, take up glucose from the bloodstream,

convert it to lactate via glycolysis, and then shuttle this lactate to neurons.[2][3][4] Neurons, in turn, can efficiently utilize lactate as an oxidative fuel to generate ATP, particularly during periods of high synaptic activity.[2][3][5]

Beyond its role as an energy substrate, lactate also functions as a signaling molecule in the brain, influencing neuronal excitability, synaptic plasticity, and neuroprotection.[3][6][7] It can modulate gene expression through mechanisms like histone lactylation and activate specific receptors such as the G-protein coupled receptor 81 (GPR81), also known as HCAR1.[1][7] Given its multifaceted roles, it is not surprising that disruptions in lactate metabolism are increasingly linked to the pathogenesis of various neurodegenerative diseases.[1][6][8]


Core Signaling Pathways in Brain Lactate Metabolism

The Astrocyte-Neuron Lactate Shuttle (ANLS)

The ANLS is the cornerstone of our current understanding of brain energy metabolism. The process is initiated by neuronal activity and the release of the neurotransmitter glutamate.

Key Steps of the ANLS:

- Glutamate Uptake by Astrocytes: Increased synaptic activity leads to the release of glutamate into the synaptic cleft. Astrocytes efficiently clear this glutamate via excitatory amino acid transporters (EAATs).[5]
- Glycolysis Stimulation in Astrocytes: The uptake of glutamate into astrocytes stimulates glycolysis, leading to the production of lactate from glucose.[5][9]
- Lactate Transport: Lactate is then transported out of astrocytes via Monocarboxylate Transporter 1 (MCT1) and MCT4 and into neurons via MCT2.[1][10]
- Neuronal Lactate Utilization: Inside neurons, lactate is converted back to pyruvate by lactate dehydrogenase-1 (LDH1) and enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, generating ATP.[2]

[Click to download full resolution via product page](#)

Astrocyte-Neuron Lactate Shuttle (ANLS) Pathway.

Monocarboxylate Transporters (MCTs)

MCTs are a family of 14 proton-linked transporters that facilitate the movement of monocarboxylates like lactate, pyruvate, and ketone bodies across cell membranes.[11][12] In the brain, MCT1, MCT2, and MCT4 are the most relevant isoforms.[10]

- MCT1: Found on endothelial cells of the blood-brain barrier (BBB), astrocytes, and oligodendrocytes.[10] It is crucial for lactate transport into and out of the brain and between glial cells.
- MCT2: Predominantly expressed on neurons and is characterized by a higher affinity for lactate, making it well-suited for neuronal lactate uptake.[10]
- MCT4: Primarily located on astrocytes and is involved in the export of lactate produced during glycolysis.[10]

The specific cellular distribution of these transporters is fundamental to the directed flow of lactate from astrocytes to neurons.[10]

Lactate Dehydrogenase (LDH)

LDH is a key enzyme that catalyzes the reversible conversion of pyruvate to lactate. It exists as different isoforms, with LDH1 (predominantly found in neurons) favoring the conversion of

lactate to pyruvate, and LDH5 (prevalent in astrocytes) favoring the opposite reaction. This differential expression of LDH isoforms further supports the ANLS hypothesis.

Lactate Metabolism in Neurodegenerative Diseases

Emerging evidence suggests that dysregulation of lactate metabolism is a common feature of several neurodegenerative diseases.

Alzheimer's Disease (AD)

In AD, there is evidence of both decreased glucose uptake and altered lactate metabolism.[\[1\]](#) [\[13\]](#)

- Cerebrospinal Fluid (CSF) Lactate Levels: Studies have reported increased lactate levels in the CSF of AD patients, which may reflect a shift towards glycolytic metabolism due to mitochondrial dysfunction.[\[1\]](#)
- MCT Expression: Reduced expression of MCT1, MCT2, and MCT4 has been observed in AD model mice, potentially impairing the transport of lactate from astrocytes to neurons and contributing to neuronal energy deficits.[\[1\]](#)
- Microglial Metabolism: Activated microglia surrounding amyloid plaques exhibit a metabolic shift towards aerobic glycolysis, leading to increased lactate production, which can contribute to neuroinflammation.[\[13\]](#)[\[14\]](#)

Parameter	Control	Alzheimer's Disease	Reference
CSF Lactate	Normal	Increased	[1]
MCT1 Expression	Normal	Decreased	[1]
MCT2 Expression	Normal	Decreased	[1]
MCT4 Expression	Normal	Decreased	[1]

Parkinson's Disease (PD)

Mitochondrial dysfunction is a hallmark of PD, which can lead to compensatory changes in glycolysis and lactate metabolism. Neuroinflammation, driven by activated microglia with a

glycolytic phenotype, also plays a significant role.[1]

Amyotrophic Lateral Sclerosis (ALS)

Metabolic alterations are increasingly recognized as important contributors to ALS pathology.

- LDH Activity: Studies have reported both increased and decreased serum LDH levels in ALS patients, although the significance of these findings is not yet fully understood.[15] Some research suggests that motor neurons with higher LDH activity may be more resistant to degeneration.[16] In muscle tissue of early-stage ALS patients, LDH activity has been found to be lower compared to controls.[17]
- Lactate Production: In cellular models of ALS, increased lactate production has been observed, potentially as a consequence of mitochondrial dysfunction and a compensatory increase in glycolysis.[18]
- Lactate Metabolism as a Modifier: Recent studies in mouse models suggest that deficiencies in lactate metabolism can synergize with ALS genetic risk factors to accelerate motor decline, highlighting its role as a modifier of disease vulnerability.[19]

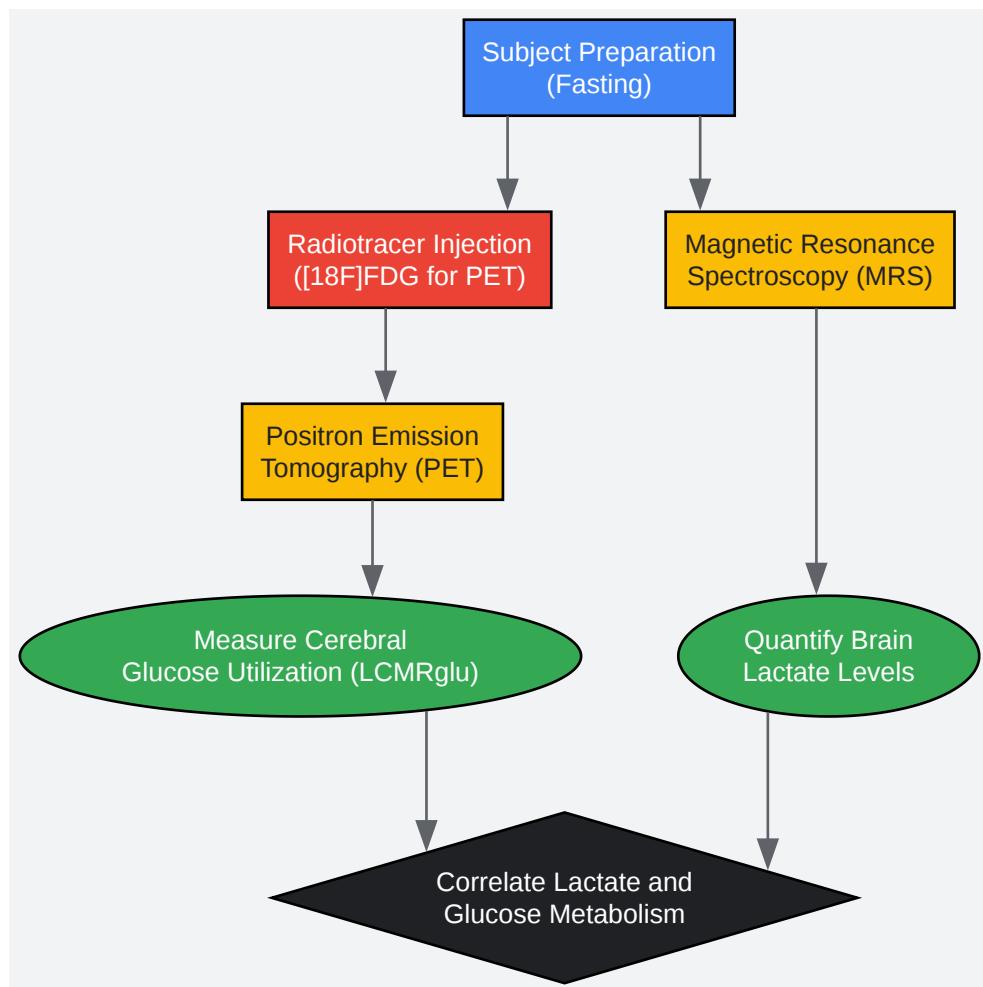
Parameter	Control	Amyotrophic Lateral Sclerosis	Reference
Serum LDH Levels	Normal	Variable (Increased/Decreased)	[15]
Muscle LDH Activity	5884 ± 3045 nmol/min/mg protein	4097 ± 1458 nmol/min/mg protein	[17]

Experimental Protocols for Studying Lactate Metabolism

A variety of techniques are employed to investigate the intricate role of lactate in the CNS.

Measurement of Lactate Concentration

Protocol: Enzymatic Assay for Lactate Concentration in Plasma/CSF/Tissue Homogenates


- Sample Preparation:
 - Collect blood, CSF, or brain tissue samples.
 - For plasma, centrifuge blood with an anticoagulant and collect the supernatant.
 - For tissue, homogenize in a suitable buffer and deproteinize using perchloric acid, followed by neutralization.
- Assay Principle: This assay is based on the oxidation of lactate to pyruvate by lactate oxidase, which produces hydrogen peroxide. The hydrogen peroxide then reacts with a probe to generate a colorimetric or fluorometric signal.
- Procedure (using a commercial kit, e.g., from Eton Bioscience Inc.):
 - Prepare a standard curve using the provided lactate standard.
 - Add samples and standards to a 96-well plate.
 - Add the reaction mix containing lactate oxidase and the probe to each well.
 - Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
 - Measure the absorbance or fluorescence at the appropriate wavelength.
- Data Analysis: Calculate the lactate concentration in the samples by comparing their readings to the standard curve.[\[20\]](#)

In Vivo Imaging of Lactate and Glucose Metabolism

Protocol: Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET)

- Subject Preparation:
 - Subjects (human or animal) are fasted prior to the scan.
 - For PET, a radiotracer such as [18F]fluorodeoxyglucose (FDG) is injected intravenously.

- MRS for Lactate Measurement:
 - Position the subject in the MRI scanner.
 - Acquire localized proton MRS data from the brain region of interest.
 - Process the spectra to quantify the lactate peak, typically referenced to a stable metabolite like creatine.
- PET for Glucose Metabolism:
 - Acquire dynamic or static PET images following FDG injection.
 - The uptake of FDG provides a measure of the local cerebral metabolic rate of glucose (LCMR_{Glu}).
- Data Analysis:
 - Analyze MRS data to determine brain lactate concentrations.
 - Analyze PET data to quantify glucose utilization.
 - Correlate changes in lactate and glucose metabolism with experimental conditions (e.g., rest vs. exercise, healthy vs. diseased state).[\[21\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)

Workflow for in vivo imaging of brain metabolism.

Western Blotting for Protein Expression (MCTs, LDH)

Protocol: Western Blot Analysis

- Protein Extraction: Homogenize brain tissue samples in RIPA buffer with protease inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.
- Incubate with primary antibodies specific for MCT1, MCT2, MCT4, or LDH isoforms.
- Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Therapeutic Implications and Future Directions

The growing understanding of lactate's role in neurodegeneration opens up new avenues for therapeutic intervention.

- Targeting MCTs: Modulating the activity or expression of MCTs could help restore normal lactate transport between astrocytes and neurons.
- Metabolic Reprogramming: Strategies aimed at shifting the metabolic profile of microglia away from aerobic glycolysis could reduce neuroinflammation.
- Lactate Supplementation: In conditions of neuronal energy deficit, providing an exogenous source of lactate could be neuroprotective. For instance, exercise, which increases systemic lactate levels, is being investigated for its potential cognitive benefits in aging and AD.[\[7\]](#)[\[23\]](#)

Future research should focus on further elucidating the precise molecular mechanisms by which lactate metabolism is dysregulated in different neurodegenerative diseases and on developing targeted therapies that can restore metabolic homeostasis in the brain. The continued development of advanced *in vivo* imaging techniques will be crucial for translating findings from basic research into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lactate metabolism in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocyte metabolism and signaling pathways in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain energy homeostasis: the evolution of the astrocyte-neuron lactate shuttle hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lactate Shuttles in Neuroenergetics—Homeostasis, Allostasis and Beyond [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactate/Hydroxycarboxylic Acid Receptor 1 in Alzheimer's Disease: Mechanisms and Therapeutic Implications-Exercise Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactate metabolism in neurodegenerative diseases [sjzsyj.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Monocarboxylate transporters in the central nervous system: distribution, regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. bc.umcs.pl [bc.umcs.pl]
- 16. Lactic dehydrogenase activities in single motoneurons in relation to amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Profile and Pathological Alterations in the Muscle of Patients with Early-Stage Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Dysregulation in Amyotrophic Lateral Sclerosis: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dysregulated lactate metabolism synergizes with ALS genetic risk factors to accelerate motor decline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lactate Administration Reproduces Specific Brain and Liver Exercise-Related Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 22. In Vivo Evidence for Lactate as a Neuronal Energy Source - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods to characterize lactate turnover in aging and Alzheimer's disease; The LEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lactic Acid Metabolism in Neurodegenerative Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036391#lactic-acid-metabolism-in-neurodegenerative-diseases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com